Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide

Cross-coupling Medicinal chemistry C-C bond formation

This 3-bromo-4-methylbenzamide bearing a 2-cyanopropan-2-yl pharmacophore on the amide nitrogen is a strategic intermediate for kinase inhibitor and agrochemical discovery. Unlike simpler or regioisomeric analogs, it combines an aryl bromide handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the 3-position with a metabolically stable, non-enolizable tert-alkyl nitrile that occupies the RAF kinase selectivity pocket. The bromine atom also enables X-ray crystallographic phasing in fragment-based drug design (FBDD) campaigns. Procurement of this pre-functionalized scaffold eliminates late-stage installation of the cyanopropan-2-yl group, accelerating parallel synthesis of focused libraries targeting ATP-competitive kinases and acaricidal chemotypes.

Molecular Formula C12H13BrN2O
Molecular Weight 281.153
CAS No. 1394729-77-1
Cat. No. B2883304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide
CAS1394729-77-1
Molecular FormulaC12H13BrN2O
Molecular Weight281.153
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC(C)(C)C#N)Br
InChIInChI=1S/C12H13BrN2O/c1-8-4-5-9(6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16)
InChIKeyUPHZQDGHCWVOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide (CAS 1394729-77-1): Structural Profile and Procurement Context


3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide (CAS 1394729-77-1) is a trisubstituted benzamide with a molecular formula of C12H13BrN2O and a molecular weight of 281.15 g/mol . It features a 3-bromo substituent, a 4-methyl group on the benzamide ring, and a 2-cyanopropan-2-yl (also named 1-cyano-1-methylethyl) moiety on the amide nitrogen [1]. The 2-cyanopropan-2-yl group is a recognized pharmacophoric element found in several ATP-competitive RAF kinase inhibitors, including AZ-628 (CAS 878739-06-1), where it occupies the selectivity pocket of the kinase . This compound is primarily positioned as a versatile synthetic intermediate for pharmaceutical and agrochemical research, rather than as a final bioactive molecule [2].

Why 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide Cannot Be Replaced by Generic Benzamide Analogs


Generic substitution is precluded by the compound's unique orthogonal reactivity profile. Simultaneous presence of the aryl bromide (enabling Pd-catalyzed cross-coupling at the 3-position) and the tertiary nitrile (a non-enolizable, hydrogen-bond-accepting group on the amide nitrogen) creates a distinct synthetic handle combination absent in simpler analogs [1]. The non-brominated parent scaffold, N-(2-cyanopropan-2-yl)benzamide (CAS 54016-31-8, MW 188.23), lacks the heavy atom (Br) for X-ray crystallography phasing and the synthetic entry point for further elaboration via Suzuki, Heck, or Buchwald-Hartwig reactions . The regioisomeric comparator N-(3-bromo-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide (CAS 884000-97-9, MW 357.2) places the bromine on the aniline-derived ring rather than the benzamide carbonyl side, reversing the amide bond vector and the directionality of further derivatization, which is critical for structure-activity relationship (SAR) studies targeting the RAF kinase selectivity pocket . These structural differences produce non-interchangeable synthetic intermediates, directly impacting the accessible chemical space in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide (CAS 1394729-77-1)


Aryl Bromide as a Synthetic Handle: Differentiation from Non-Halogenated Parent Scaffold

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide possesses an aryl bromide at the 3-position, which provides a universal synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The non-halogenated comparator N-(2-cyanopropan-2-yl)benzamide (CAS 54016-31-8, MW 188.23) lacks this reactive site, making it a terminal compound rather than a branching intermediate . The target compound's exact mass is 280.02113 g/mol (monoisotopic), with the characteristic bromine isotope pattern (approximately 1:1 ratio for 79Br:81Br) providing a distinct MS fingerprint useful for reaction monitoring [1]. The comparator 3-bromo-4-methylbenzamide (CAS 183723-09-3, MW 214.05) possesses the same aryl bromide but lacks the 2-cyanopropan-2-yl group on the amide nitrogen, offering only a primary amide (-CONH2) for derivatization rather than the sterically hindered tertiary amide of the target compound .

Cross-coupling Medicinal chemistry C-C bond formation

Tertiary Nitrile Hydrogen Bond Acceptor Count: Differentiation from Cyanomethyl and Cyanopropyl Chain Analogs

The target compound contains a tertiary nitrile (-C(CH3)2-CN) attached to the amide nitrogen, giving it a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 (amide carbonyl + nitrile nitrogen) [1]. In contrast, the closely related cyanomethyl analog 3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide (CAS 1436202-61-7) has an HBD count of 0 and HBA count of 2, but differs in that it is an N,N-disubstituted tertiary amide with lower steric hindrance around the nitrile [2]. The comparator 3-bromo-4-methylbenzamide (primary amide, CAS 183723-09-3) has an HBD count of 1 and HBA count of 1, conferring higher polarity and different solubility characteristics . The cyanopropyl chain variant n-(3-cyanopropyl)-(3'-bromo-4'-methylphenyl)carboxamide (same molecular formula C12H13BrN2O, MW 281.15) is a constitutional isomer differing in the connectivity and flexibility of the cyanoalkyl chain; the target compound's gem-dimethyl branching on the α-carbon restricts conformational freedom compared to the linear propyl chain .

H-bond acceptor Drug-likeness Physicochemical property

Pharmacophoric Relevance: The 2-Cyanopropan-2-yl Group in RAF Kinase Inhibition

The 2-cyanopropan-2-yl moiety is a critical pharmacophoric element in multiple potent RAF kinase inhibitors. AZ-628 (CAS 878739-06-1), which incorporates the 3-(2-cyanopropan-2-yl)benzamide scaffold, inhibits c-Raf1 with an IC50 of 29 nM, B-Raf V600E with an IC50 of 34 nM, and wild-type B-Raf with an IC50 of 105 nM in in vitro kinase assays . While 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is the simplified core scaffold rather than the elaborated inhibitor, its 3-bromo substituent provides a direct synthetic entry point for installing the quinazolinone or other hinge-binding motifs present in AZ-628 and related compounds such as GNE-9815 . The absence of the 2-cyanopropan-2-yl group in simpler benzamides (e.g., 3-bromo-4-methylbenzamide, CAS 183723-09-3) eliminates the possibility of engaging the RAF selectivity pocket, as this group occupies a hydrophobic pocket adjacent to the ATP-binding site that is not addressed by the primary amide . This pharmacophoric relevance is a class-level inference based on the established SAR of type II RAF inhibitors .

RAF kinase Kinase inhibitor Pharmacophore Cancer

Regioisomeric Differentiation: Amide Bond Directionality vs. Reversed Analog

A critical differentiation exists between 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide and its regioisomer N-(3-bromo-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide (CAS 884000-97-9, C18H17BrN2O, MW 357.2) . In the target compound, the amide carbonyl originates from the 3-bromo-4-methylbenzoic acid portion and the amine is 2-cyano-2-propylamine; in the regioisomer, the carbonyl originates from the 3-(2-cyanopropan-2-yl)benzoic acid and the amine is 3-bromo-4-methylaniline . This reversal changes the vector of the bromine relative to the cyanopropan-2-yl group: in the target compound, the bromine and cyanopropan-2-yl groups are on the same side of the amide bond (carbonyl side), whereas in the regioisomer they are on opposite sides [1]. The molecular weight difference (281.15 vs 357.2 g/mol) reflects the additional phenyl ring in the regioisomer. The target compound's lower molecular weight and smaller size (fewer heavy atoms) make it more suitable as a fragment-sized building block for fragment-based drug discovery, while the regioisomer is a more elaborate intermediate [2].

Regioisomer Amide bond vector SAR Chemical library design

Optimal Research and Industrial Application Scenarios for 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide (CAS 1394729-77-1)


RAF Kinase Inhibitor Fragment Library Design via C3 Diversification

The 3-bromo substituent serves as a universal coupling handle for Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) to introduce hinge-binding heterocycles, while the pre-installed 2-cyanopropan-2-yl group occupies the RAF selectivity pocket. This compound is the direct minimalist scaffold from which elaborated inhibitors like AZ-628 (c-Raf1 IC50 29 nM) can be conceptually derived. Procurement of this scaffold enables rapid parallel synthesis of focused kinase inhibitor libraries without the need to separately install the cyanopropan-2-yl pharmacophore at a late stage.

Agrochemical Lead Discovery: Cyano-Substituted Benzamide Acaricide Intermediate

Cyano-substituted benzamide compounds have been patented (WO2022135447A1) as high-activity acaricidal agents effective at low doses with good fast-acting properties and reduced environmental residue [1]. The target compound's 3-bromo position allows introduction of elaborated aniline or heterocyclic moieties that are typical of this chemotype, making it a versatile intermediate for agrochemical discovery programs targeting mite resistance management.

Fragment-Based Drug Discovery (FBDD) Screening Sets

With a molecular weight of 281.15 g/mol and 17 heavy atoms, this compound falls within the 'fragment' size range (MW < 300) commonly used in FBDD campaigns. Its zero hydrogen bond donor count and only 2 hydrogen bond acceptors [2] suggest favorable ligand efficiency metrics for fragment screening. The aryl bromide provides a direct path for hit-to-lead expansion via structure-based design using X-ray crystallography, where the bromine anomalous scattering signal facilitates experimental phasing of protein-ligand co-crystal structures.

Chemical Biology Tool Compound Synthesis

The 2-cyanopropan-2-yl group serves as a metabolically stable tert-alkyl nitrile that resists enzymatic hydrolysis, unlike primary or secondary amides that are susceptible to amidases . This structural feature makes the scaffold attractive for developing chemical probes where metabolic stability of the amide bond is critical. The 3-bromo handle enables subsequent conjugation to biotin, fluorophores, or photoaffinity labels for target engagement studies, while the nitrile can serve as a vibrational Stark effect probe in IR-based binding assays.

Quote Request

Request a Quote for 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.